

# CTX-712: A Pan-CLK Inhibitor for Precision Oncology

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

CTX-712, also known as Rogocekib, is a first-in-class, orally bioavailable, and selective paninhibitor of CDC-like kinases (CLKs).[1][2][3] By targeting the CLK family of kinases (CLK1, CLK2, CLK3, and CLK4), CTX-712 modulates the phosphorylation of serine/arginine-rich (SR) proteins, essential components of the spliceosome.[1][2] This interference with the splicing machinery leads to aberrant RNA splicing, including exon skipping, and subsequent induction of cancer cell death.[1][2] Preclinical studies have demonstrated the potent anti-tumor activity of CTX-712 in various in vitro and in vivo models, particularly in malignancies with mutations in splicing factors.[4] Early-phase clinical trials are ongoing to evaluate the safety and efficacy of CTX-712 in patients with advanced solid tumors and hematologic malignancies.[3][5] This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and detailed experimental protocols related to CTX-712.

# Introduction to CTX-712 and its Target: The CLK Kinase Family

CTX-712 is a small molecule inhibitor that potently targets all four members of the CDC-like kinase (CLK) family.[2] The CLKs are dual-specificity kinases that play a pivotal role in the regulation of pre-mRNA splicing, a critical process for the maturation of messenger RNA (mRNA).[2] CLKs phosphorylate serine/arginine-rich (SR) proteins, which are key splicing







factors that facilitate the recognition and selection of exons during the splicing process.[1][2] In many cancers, the splicing machinery is dysregulated due to mutations in splicing factors or altered expression of splicing regulators, leading to the production of aberrant proteins that promote tumor growth and survival. By inhibiting CLKs, **CTX-712** disrupts this pathological process, offering a novel therapeutic strategy for cancers dependent on aberrant splicing.

#### **Mechanism of Action**

The primary mechanism of action of **CTX-712** is the inhibition of the kinase activity of CLK1, CLK2, CLK3, and CLK4.[2] This inhibition prevents the phosphorylation of SR proteins.[1] Hypophosphorylated SR proteins are unable to efficiently promote the assembly of the spliceosome at exon-intron junctions, leading to widespread alterations in pre-mRNA splicing. [1] A predominant consequence of CLK inhibition by **CTX-712** is the induction of exon skipping, where exons are excluded from the final mature mRNA.[6] This can result in the production of non-functional or truncated proteins, or trigger nonsense-mediated decay of the aberrant mRNA, ultimately leading to cell cycle arrest and apoptosis in cancer cells.





Click to download full resolution via product page

Caption: Mechanism of Action of CTX-712.



## Quantitative Data In Vitro Activity

**CTX-712** has demonstrated potent inhibitory activity against the CLK kinase family and robust anti-proliferative effects in various cancer cell lines.

Table 1: Kinase Inhibitory Activity of CTX-712

| Kinase                                     | IC50 (nM)    | Kd (nM) |
|--------------------------------------------|--------------|---------|
| CLK1                                       | < 0.4 - 0.69 | 1.3     |
| CLK2                                       | 0.46 - 1.4   | 0.14    |
| CLK3                                       | 3.4 - 16     | 3.2     |
| CLK4                                       | 8.1          | 1.3     |
| DYRK1A                                     | 1.1          | -       |
| DYRK1B                                     | 1.3          | -       |
| Data compiled from multiple sources.[1][4] |              |         |

Table 2: Anti-proliferative Activity of CTX-712 in Cancer Cell Lines

| Cell Line                                  | Cancer Type              | IC50 (µM) |
|--------------------------------------------|--------------------------|-----------|
| K562                                       | Chronic Myeloid Leukemia | 0.15      |
| MV-4-11                                    | Acute Myeloid Leukemia   | 0.036     |
| Primary AML Cells (average)                | Acute Myeloid Leukemia   | 0.078     |
| NCI-H1048                                  | Small Cell Lung Cancer   | 0.075     |
| Data compiled from multiple sources.[1][7] |                          |           |

### In Vivo Activity



Preclinical studies in xenograft models have shown significant anti-tumor efficacy of CTX-712.

Table 3: In Vivo Efficacy of CTX-712 in Xenograft Models

| Model                                      | Cancer Type               | Dosing Schedule                       | Tumor Growth Inhibition (T/C %) |
|--------------------------------------------|---------------------------|---------------------------------------|---------------------------------|
| NCI-H1048                                  | Small Cell Lung<br>Cancer | 50 mg/kg, PO, BIW,<br>BID for 14 days | 6.2                             |
| SF3B1 wild-type                            | -                         | 6.25 mg/kg                            | 61.5                            |
| SF3B1 wild-type                            | -                         | 12.5 mg/kg                            | 18.5                            |
| SF3B1 wild-type                            | -                         | 25 mg/kg                              | < 0                             |
| SF3B1 mutant<br>(K700E)                    | -                         | 6.25 mg/kg                            | 21.8                            |
| SF3B1 mutant<br>(K700E)                    | -                         | 12.5 mg/kg                            | 3.1                             |
| SF3B1 mutant<br>(K700E)                    | -                         | 25 mg/kg                              | < 0                             |
| SRSF2 wild-type                            | -                         | 6.25 mg/kg                            | 66.3                            |
| SRSF2 wild-type                            | -                         | 12.5 mg/kg                            | < 0                             |
| SRSF2 wild-type                            | -                         | 25 mg/kg                              | < 0                             |
| SRSF2 mutant (P95H)                        | -                         | 6.25 mg/kg                            | 7.1                             |
| SRSF2 mutant (P95H)                        | -                         | 12.5 mg/kg                            | < 0                             |
| SRSF2 mutant (P95H)                        | -                         | 25 mg/kg                              | < 0                             |
| Data compiled from multiple sources.[1][4] |                           |                                       |                                 |

### **Clinical Trial Data**



Early clinical data from a Phase 1 study in patients with relapsed/refractory hematologic malignancies have shown promising results.

Table 4: Phase 1 Clinical Trial Results in Hematologic Malignancies (n=14)

| Parameter                                        | Value                                               |
|--------------------------------------------------|-----------------------------------------------------|
| Diagnoses                                        | 12 AML, 2 MDS                                       |
| Dosing Cohorts                                   | 70 mg twice weekly (n=8), 105 mg twice weekly (n=6) |
| Overall Response Rate                            | 42.9% (6/14)                                        |
| Complete Remissions                              | 4                                                   |
| Response Rate in Splicing Factor Mutant Patients | 75% (3/4)                                           |
| Median Time to Remission                         | 67 days (Range: 29-113)                             |
| Median Duration of Response                      | 281 days (Range: 56-924)                            |
| Dose-Limiting Toxicity (105 mg)                  | Grade 4 Pneumonia (1 patient)                       |
| Common Adverse Events (any grade, ≥30%)          | Diarrhea (57.1%), Nausea (42.9%)                    |
| Data as of November 20, 2023.[5]                 |                                                     |

## Experimental Protocols In Vitro Kinase Inhibition Assay (LANCE Ultra Kinase Assay)

This protocol is based on the methodology described for determining the IC50 values of **CTX-712** against CLK kinases.[8]





Click to download full resolution via product page

Caption: Workflow for In Vitro Kinase Assay.



- Reagent Preparation: Prepare serial dilutions of CTX-712 in assay buffer. Prepare solutions
  of the respective CLK enzyme, ULight<sup>™</sup>-peptide substrate, Eu-W1024-labeled anti-phosphosubstrate antibody, and ATP in assay buffer.
- Reaction Setup: In a 384-well plate, add the CTX-712 dilutions followed by the CLK enzyme solution.
- Incubation: Incubate the plate at room temperature for a defined period (e.g., 10 minutes).
- Reaction Initiation: Add the ATP solution to each well to start the kinase reaction.
- Reaction Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
- Detection: Add a mixture of the ULight<sup>™</sup>-peptide substrate and the Eu-W1024-labeled antibody in detection buffer to stop the reaction.
- Final Incubation: Incubate the plate at room temperature for a final period (e.g., 60 minutes) to allow for antibody binding.
- Data Acquisition: Read the plate on a LANCE-compatible microplate reader, measuring the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
- Data Analysis: Calculate the percent inhibition for each CTX-712 concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

#### Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This protocol outlines a general procedure for assessing the anti-proliferative effects of **CTX-712** on cancer cell lines.

- Cell Seeding: Seed cancer cells (e.g., K562, MV-4-11) in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
- Compound Treatment: Treat the cells with a serial dilution of **CTX-712** or vehicle control (e.g., DMSO).



- Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
- Viability Assessment:
  - For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
  - For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
- Data Acquisition:
  - MTT: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
  - CellTiter-Glo®: Measure the luminescence using a luminometer.
- Data Analysis: Normalize the readings to the vehicle-treated control cells and calculate the IC50 value by plotting the percent viability against the log concentration of **CTX-712**.

#### Western Blotting for Phosphorylated SR Proteins

This protocol describes the detection of changes in SR protein phosphorylation upon treatment with **CTX-712**.

- Cell Treatment and Lysis: Treat cells with various concentrations of CTX-712 for a defined period. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).



- Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated SR proteins (pan-p-SR antibody) or specific p-SRSF proteins overnight at 4°C.
- Washing: Wash the membrane several times with TBST.
- Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Washing: Wash the membrane again several times with TBST.
- Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

#### In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of **CTX-712** in a subcutaneous xenograft model.





Click to download full resolution via product page

Caption: In Vivo Xenograft Model Workflow.



- Cell Preparation: Culture the desired cancer cell line (e.g., NCI-H1048) and harvest the cells
  during the exponential growth phase. Resuspend the cells in a suitable medium (e.g., PBS
  or Matrigel).
- Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or NSG mice).
- Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers.
- Randomization: When the tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
- Treatment Administration: Administer **CTX-712** orally at the desired doses and schedule (e.g., 50 mg/kg, twice daily, twice a week). Administer the vehicle to the control group.
- Efficacy and Toxicity Monitoring: Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).
- Study Endpoint: The study may be terminated when tumors in the control group reach a specific size, after a fixed duration of treatment, or if signs of toxicity are observed.
- Data Analysis: Calculate the tumor growth inhibition (T/C %) for each treatment group compared to the vehicle control. Analyze body weight data to assess toxicity.

#### Conclusion

CTX-712 is a promising, first-in-class pan-CLK inhibitor with a novel mechanism of action that targets the dysregulated splicing machinery in cancer cells. The robust preclinical data, demonstrating potent in vitro and in vivo anti-tumor activity, coupled with encouraging early clinical signals in heavily pretreated patient populations, underscore the therapeutic potential of this agent. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the biological effects of CTX-712 and explore its utility in various cancer contexts. As clinical development progresses, CTX-712 may emerge as a valuable new therapeutic option for patients with cancers harboring splicing factor mutations or other dependencies on the CLK signaling pathway.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. CLK Inhibitor CTX-712 | Science/Pipleline | Chordia Therapeutics Inc. [chordiatherapeutics.com]
- 3. ASCO American Society of Clinical Oncology [asco.org]
- 4. | BioWorld [bioworld.com]
- 5. Decoding CTX-712: a comprehensive study of its R&D trends and its clinical results in 2024 AACR [synapse.patsnap.com]
- 6. Announces Interim Results of the Phase 1 Clinical Trial of CLK Inhibitor CTX-712 at the 2022 ASCO Annual Meeting | News | Chordia Therapeutics Inc. [chordiatherapeutics.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [CTX-712: A Pan-CLK Inhibitor for Precision Oncology].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831987#ctx-712-as-a-pan-clk-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com